![molecular formula C14H13ClN4O B15046759 8-Chloro-3-[1-(ethoxymethyl)pyrazol-4-yl]-1,5-naphthyridine](/img/structure/B15046759.png)
8-Chloro-3-[1-(ethoxymethyl)pyrazol-4-yl]-1,5-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-3-[1-(ethoxymethyl)pyrazol-4-yl]-1,5-naphthyridine is a heterocyclic compound that features a pyrazole ring fused with a naphthyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-[1-(ethoxymethyl)pyrazol-4-yl]-1,5-naphthyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 8-chloro-1,5-naphthyridine with 1-(ethoxymethyl)pyrazole under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-[1-(ethoxymethyl)pyrazol-4-yl]-1,5-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
8-Chloro-3-[1-(ethoxymethyl)pyrazol-4-yl]-1,5-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of 8-Chloro-3-[1-(ethoxymethyl)pyrazol-4-yl]-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-1H-pyrazol-4-yl)-1,5-naphthyridine
- 8-Methyl-3-(1H-pyrazol-4-yl)-1,5-naphthyridine
- 3-(1H-Pyrazol-4-yl)-1,5-naphthyridine
Uniqueness
8-Chloro-3-[1-(ethoxymethyl)pyrazol-4-yl]-1,5-naphthyridine is unique due to the presence of the ethoxymethyl group on the pyrazole ring, which can influence its reactivity and binding properties. This structural feature can enhance its potential as a pharmacophore and its versatility in chemical reactions .
Properties
Molecular Formula |
C14H13ClN4O |
|---|---|
Molecular Weight |
288.73 g/mol |
IUPAC Name |
8-chloro-3-[1-(ethoxymethyl)pyrazol-4-yl]-1,5-naphthyridine |
InChI |
InChI=1S/C14H13ClN4O/c1-2-20-9-19-8-11(7-18-19)10-5-13-14(17-6-10)12(15)3-4-16-13/h3-8H,2,9H2,1H3 |
InChI Key |
WFWCNNNYNYEEFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C=C(C=N1)C2=CC3=NC=CC(=C3N=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazine](/img/structure/B15046709.png)
![3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B15046710.png)
![(E)-N-[2-Phenyl-1-(thiophen-2-YL)ethylidene]hydroxylamine](/img/structure/B15046712.png)

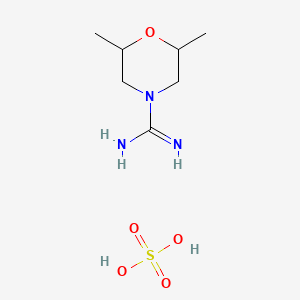
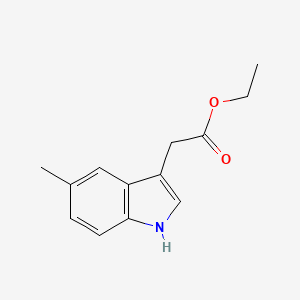
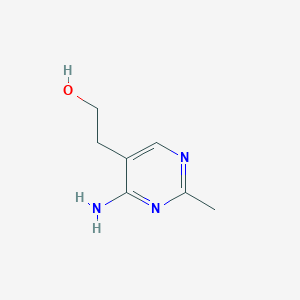
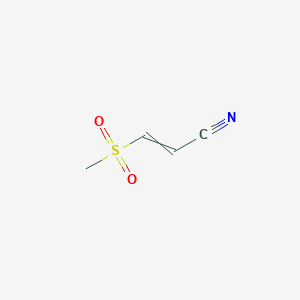
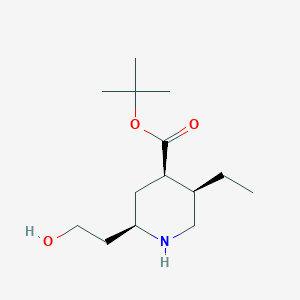
![3-Bromo-7-chloropyrido[3,4-b]pyrazine](/img/structure/B15046773.png)

